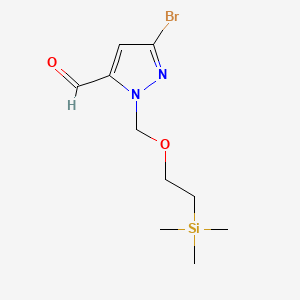
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H17BrN2OSi It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde typically involves the bromination of a pyrazole derivative followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and other reactive chemicals.
化学反应分析
Types of Reactions
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted pyrazoles.
Oxidation Products: The primary oxidation product is the corresponding carboxylic acid.
Reduction Products: The primary reduction product is the corresponding alcohol.
科学研究应用
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Similar structure but lacks the aldehyde group.
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Contains a pyridine ring instead of a pyrazole ring.
Uniqueness
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the bromine and aldehyde functional groups, which allow for a wide range of chemical modifications and applications. The trimethylsilyl group also enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis.
生物活性
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C9H17BrN2OSi
- Molecular Weight : 277.24 g/mol
- CAS Number : 1799818-22-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The trimethylsilyl group increases lipophilicity, which may facilitate better interaction with hydrophobic sites in proteins.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds similar to 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole have shown significant antimicrobial properties against various bacterial and fungal strains. For example, studies have demonstrated effective inhibition against Bacillus subtilis and Escherichia coli at concentrations as low as 40 µg/mL .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties. In particular, compounds have been tested for their ability to reduce edema in animal models, showing results comparable to established anti-inflammatory drugs like indomethacin .
- Antitumor Activity : The structural characteristics of pyrazoles contribute to their potential as antitumor agents. Research has highlighted their effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth .
Table 1: Summary of Biological Activities
Research Highlights
- Antimicrobial Studies : A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against multiple strains. Compounds were shown to inhibit growth effectively, with some achieving over 98% inhibition compared to standard antibiotics .
- Anti-inflammatory Testing : In vivo studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antitumor Mechanisms : Pyrazole derivatives have been linked to the inhibition of key signaling pathways in cancer cells, making them candidates for further development in oncology .
属性
分子式 |
C10H17BrN2O2Si |
|---|---|
分子量 |
305.24 g/mol |
IUPAC 名称 |
5-bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-9(7-14)6-10(11)12-13/h6-7H,4-5,8H2,1-3H3 |
InChI 键 |
APLJJJHTAOBBTA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C(=CC(=N1)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















